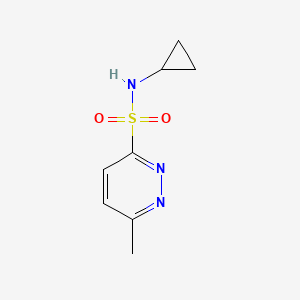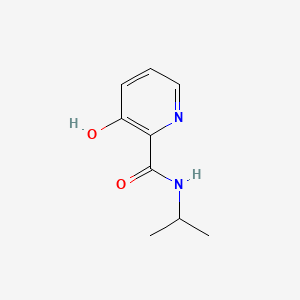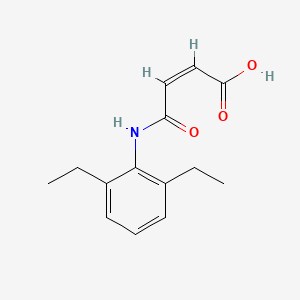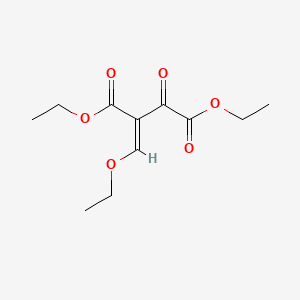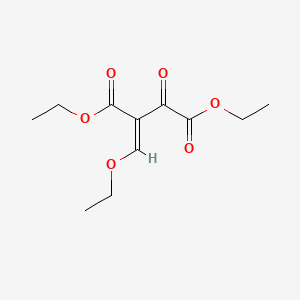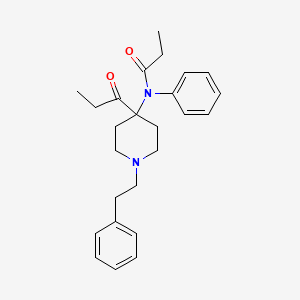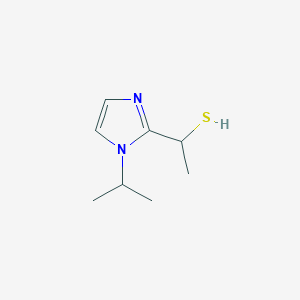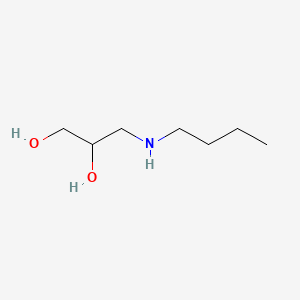
3-(Butylamino)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butylamino)propane-1,2-diol is an organic compound with the molecular formula C7H17NO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used as a building block in the synthesis of various pharmaceutical compounds due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)propane-1,2-diol typically involves the reaction of butylamine with glycidol. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
Butylamine+Glycidol→this compound
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as acidic or basic catalysts, can further enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Butylamino)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or acetic anhydride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of halides, esters, or other substituted derivatives.
Applications De Recherche Scientifique
3-(Butylamino)propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Applied in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 3-(Butylamino)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved often include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(tert-Butylamino)propane-1,2-diol
- 3-(Dodecylamino)propane-1,2-diol
- 1,2-Propanediol
Uniqueness
3-(Butylamino)propane-1,2-diol is unique due to its specific butylamino group, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of chiral pharmaceutical compounds and in applications requiring specific reactivity and selectivity .
Propriétés
Numéro CAS |
60278-95-7 |
|---|---|
Formule moléculaire |
C7H17NO2 |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
3-(butylamino)propane-1,2-diol |
InChI |
InChI=1S/C7H17NO2/c1-2-3-4-8-5-7(10)6-9/h7-10H,2-6H2,1H3 |
Clé InChI |
LWIPMLPWRZUQQH-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B13948123.png)
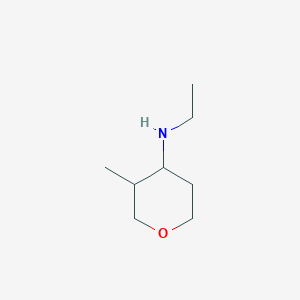
![Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]-](/img/structure/B13948134.png)
![2-[(3-Chloro-4-ethoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13948137.png)
